molecular formula C12H14FN3O4 B2823768 N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide CAS No. 899974-65-3

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide

Cat. No. B2823768
CAS RN: 899974-65-3
M. Wt: 283.259
InChI Key: SETHPCLCSMCQRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have the characteristic structures of both the 4-fluoro-3-nitrophenyl group and the isobutyloxalamide group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. Without specific information, it’s hard to predict what these reactions might be .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Fluorometric Sensing and Analytical Chemistry

Several compounds with similar structural motifs, such as nitrophenyl groups, have been used in the development of fluorescent probes for detecting specific ions or molecules in biological and environmental samples. For instance, selective fluorometric sensing techniques using compounds that can switch between "OFF" and "ON" states upon interaction with certain ions highlight the potential of nitrophenyl derivatives in analytical chemistry applications (Panchenko, Fedorov, & Fedorova, 2018).

Drug Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of pharmaceuticals such as Flutamide, which contains a nitrophenyl moiety, illustrates the significance of understanding the transformation and interaction of chemical compounds within biological systems. This knowledge is crucial for drug design and safety assessments (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).

Environmental Monitoring

Compounds with nitrophenyl groups have been applied in environmental monitoring, such as the detection of pollutants in water. The development of sensors for specific analytes, including chromate anions and nitrophenol compounds, showcases the application of these chemicals in creating tools for environmental protection and compliance with safety standards (Parmar, Rachuri, Bisht, Laiya, & Suresh, 2017).

Biological Imaging and Sensing

In the field of bioimaging, nitrophenyl derivatives are used to develop fluorescent probes for imaging specific biological processes or markers within cells. This application is vital for understanding cellular mechanisms, diagnosing diseases, and developing therapeutic interventions (Yuan, Lin, Yang, & Chen, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is typically studied in the context of biological or chemical processes. Without specific information about the intended use or context of this compound, it’s hard to provide details about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Without specific information, it’s hard to provide details about the safety and hazards of this compound .

Future Directions

The future directions for research or use of a compound would depend on its properties, potential applications, and the current state of knowledge about it. Without specific information about this compound, it’s hard to predict what these future directions might be .

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O4/c1-7(2)6-14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETHPCLCSMCQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide

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